2-(乙硫基)-N-(3-羟基-4,4-二甲基戊基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide" has not been directly studied in the provided papers. However, the papers do discuss various benzamide derivatives and their biological activities, which can provide insights into the potential characteristics and behaviors of the compound . Benzamide derivatives are known for their diverse biological activities and are often explored for their therapeutic potential .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For example, paper describes the synthesis of acylthiourea derivatives by reacting benzoyl isothiocyanate with primary aromatic amines. Similarly, the synthesis of the compound of interest would likely involve the reaction of an appropriate benzoyl compound with an ethylthio-substituted amine. The synthesis process is often followed by characterization using techniques such as NMR, IR, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The structure of these compounds can be analyzed using X-ray diffraction, IR spectroscopy, and computational methods such as density functional theory (DFT) . For instance, paper discusses the use of X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide derivative. These techniques can provide detailed information about the bond lengths, angles, and overall geometry of the molecule.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, they can participate in hydrogen bonding due to the presence of amide groups, as discussed in paper . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with biological targets . The compound "2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide" would likely exhibit similar reactivity patterns, with the ethylthio and hydroxy groups playing a role in its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to study the thermal stability and phase transitions of these compounds . The solubility can be influenced by the polarity and the presence of functional groups capable of forming hydrogen bonds . The compound of interest would be expected to have properties consistent with those of similar benzamide derivatives.

科学研究应用

金属配体在磁性中的应用

金属配体,包括源自苯甲酰胺配体的金属配体,已被设计用于单分子和单链磁体。这些配体与铜离子的配位及其与镧系盐的反应产生具有显着磁性的配合物,例如单分子磁体 (SMM) 行为和单链磁体 (SCM) 行为,表明在磁存储设备或量子计算中具有潜在应用 (Costes, Vendier, & Wernsdorfer, 2010).

合成和结构研究

苯甲酰胺衍生物已被合成并进行结构表征,以探索其潜在应用。例如,烯胺酮及其异构体的合成和表征证明了苯甲酰胺衍生物形成具有独特性质的稳定结构的能力,这可能有助于开发新材料或化学传感器 (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

抗菌性能

包括酰硫脲化合物的新型苯甲酰胺衍生物已显示出对各种细菌和真菌菌株的活性。这些衍生物为开发新的抗菌剂提供了一条途径,展示了苯甲酰胺结构在药物研究中的效用 (Limban 等人,2011).

农业应用

苯甲酰胺衍生物也在农业中找到了应用。例如,N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺已被确认为一种对一年生和多年生禾本科杂草均有效的强效除草剂,展示了苯甲酰胺化合物在开发具有特定作用模式的新型除草剂中的潜力 (Viste, Cirovetti, & Horrom, 1970).

作用机制

Mode of Action

It is known that the presence of a hydroxyl group can contribute to antioxidant properties . The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

The compound may be involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The Maillard reaction produces a wide range of compounds, contributing to the antioxidant activity of its products .

Result of Action

Compounds with similar structures have been found to possess antioxidant activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .

属性

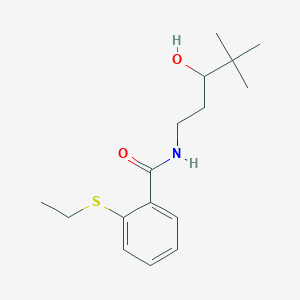

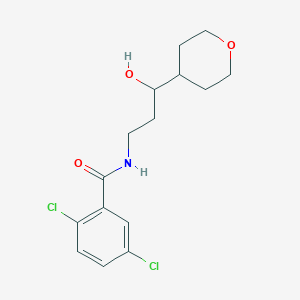

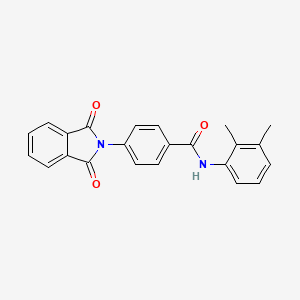

IUPAC Name |

2-ethylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-5-20-13-9-7-6-8-12(13)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLZRCQUIZJLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)